molecular formula C9H16N2O B1399577 N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide CAS No. 871130-73-3

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide

Cat. No. B1399577
CAS RN: 871130-73-3
M. Wt: 168.24 g/mol
InChI Key: LLHWJACZMFGQQY-UHFFFAOYSA-N
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Description

“N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H16N2O . It’s a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of “N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” features a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

1. Antidiarrhoeal Agent

  • Application : Used as an antidiarrhoeal agent, showing affinity for sigma receptors based on in vitro studies (Habernickel, 2002).

2. Crystal Structure Analysis

  • Application : A derivative of this compound has been used for crystal structure analysis, highlighting molecular orientation and interactions (Artheswari et al., 2019).

3. Synthesis and Chemistry of Pyrrolidines

  • Application : Pyrrolidines, including derivatives of this compound, are explored for their synthesis and applications in medicine and industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).

4. Ring Opening Reactions and Derivative Formation

  • Application : Used in ring opening reactions leading to the formation of new compounds like dibenzoxanthenes and diarylmethane derivatives (Gazizov et al., 2015).

5. Fragment-Based Drug Discovery

  • Application : Inhibitors containing cyclopropanecarboxamide structures have been identified using fragment-based screening for targeting specific enzymes (Giannetti et al., 2013).

6. Synthesis of Chiral Compounds

  • Application : The compound and its derivatives have been synthesized and analyzed for their chirality, contributing to the field of asymmetric catalysis (Barta et al., 2009).

7. Generation of Azomethine Ylides

  • Application : Utilized in the generation and cycloaddition of azomethine ylides for the synthesis of pyrrolidine and pyrrole derivatives (Komatsu et al., 2006).

8. Stereodivergent Synthesis

  • Application : Used in stereodivergent synthesis methodology for the creation of complex pyrrolidines (Jackson et al., 2008).

9. Synthesis of Heterocyclic Compounds

  • Application : Applied in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions (Calvo et al., 2002).

10. Ionic Liquid Supported Organocatalysts

  • Application : Derivatives have been synthesized for use as recyclable catalysts in enantioselective reactions (Yacob et al., 2008).

properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-6-8-2-1-5-10-8/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHWJACZMFGQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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